U91356

Description

Overview of U91356 as a Dopamine (B1211576) Receptor Agonist in Research

This compound (PNU-91356A) is characterized as a potent and reasonably selective agonist of the dopamine D2 receptor subtype. wikipedia.orgnih.gov While demonstrating its highest affinity for the D2 receptor, it also exhibits lower binding affinities for the D3 and D4 dopamine receptor subtypes, as well as the 5-HT1A receptor. wikipedia.orgnih.gov

In research contexts, this compound has been observed to influence several neurochemical and physiological processes. Studies indicate that it can depress dopamine synthesis and turnover, concurrently increasing striatal acetylcholine (B1216132) concentrations. nih.gov Furthermore, this compound has been shown to depress the firing rates of dopamine neurons. nih.gov In animal models, the compound stimulated cage climbing and locomotor activity in reserpinized mice and antagonized D-amphetamine-stimulated locomotor activity. nih.gov It also induced contralateral turning in rats with unilateral lesions of the substantia nigra. nih.gov These findings suggest that this compound acts as both a dopamine autoreceptor and a stimulatory, postsynaptic dopamine receptor in research models. nih.gov

The chemical formula for this compound is C13H17N3O, with a molar mass of 231.299 g·mol−1. wikipedia.org

Table 1: Binding Profile of this compound to Receptor Subtypes

| Receptor Subtype | Affinity |

| Dopamine D2 | High |

| Dopamine D3 | Lower |

| Dopamine D4 | Lower |

| 5-HT1A | Lower |

Historical Context of Imidazoquinolinone Dopamine Receptor Agonist Development

This compound belongs to the class of imidazoquinolinone derivatives. wikipedia.org The medicinal chemistry surrounding imidazoquinolinone dopamine receptor agonists was an active area of research in the early 1990s, with early publications detailing their properties and development. wikipedia.org Specifically, the pharmacology of U91356A was comprehensively described in research published in 1996. wikipedia.org

The development of subtype-selective ligands for D2-like receptors, which include the D2, D3, and D4 subtypes, has presented a considerable challenge in medicinal chemistry. acs.org While significant efforts have led to the identification of selective ligands for D3 and D4 receptors, progress in developing highly selective D2 receptor compounds has been comparatively less pronounced. acs.org Novel D2-selective ligands, such as this compound, are valuable tools for researchers to investigate the specific roles of individual D2-like receptor subtypes in vivo. acs.org Studies involving various dopamine receptor agonists, including this compound, have explored the correlation between their potencies in inhibiting cell firing and their binding affinities at D3 receptors, suggesting a functional role for the D3 receptor subtype in the autoreceptor-mediated regulation of dopamine cell activity. researchgate.netnih.gov

Significance of Dopaminergic System Modulation in Neuroscience

Dopamine (DA) is a pivotal neurotransmitter implicated in a wide array of physiological functions within the mammalian brain. These functions include, but are not limited to, motor control, the modulation of affective and emotional states, reward mechanisms, behavioral reinforcement, and various higher cognitive functions. nih.gov As a neuromodulator, dopamine plays a critical role in reconfiguring the functional properties of neural circuits by modifying the intrinsic characteristics of the nervous system, thereby enabling flexible responses to diverse inputs. nih.gov

Disruptions or dysfunctions in dopaminergic transmission are recognized as fundamental alterations in numerous debilitating neurological and psychiatric disorders. These conditions include Parkinson's disease, schizophrenia, bipolar disorder, attention-deficit/hyperactivity disorder (ADHD), and addiction. nih.govnih.gov Dopamine exerts its effects through a family of G protein-coupled receptors (GPCRs), which are broadly categorized into two main groups: D1-like receptors (D1 and D5) and D2-like receptors (D2, D3, and D4). nih.gov

The modulation of the dopaminergic system is profoundly significant in neuroscience due to its extensive involvement in critical brain processes. Dopamine plays a substantial role in synaptic plasticity, learning, memory, and cognitive control. nih.govnih.govoup.com Therefore, the study of dopaminergic modulation, often employing compounds like this compound, serves as an invaluable tool for researchers seeking to unravel the complex mechanisms underlying brain function and dysfunction. nih.gov Such research can also pave the way for the development of novel pharmacotherapeutic agents targeting these pathways. acs.orgaging-us.comnih.govwikipedia.org

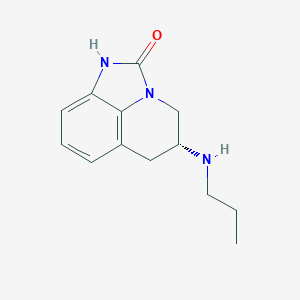

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(10R)-10-(propylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-2-6-14-10-7-9-4-3-5-11-12(9)16(8-10)13(17)15-11/h3-5,10,14H,2,6-8H2,1H3,(H,15,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWUNLMHXDDOMD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CC2=C3C(=CC=C2)NC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934630 | |

| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152886-85-6 | |

| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152886-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propylamino-5,6-dihydro-4H-imidazo(4,5,1-ij)quinolin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152886856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5R)-5,6-Dihydro-5-(propylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-91356A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FQ4JYU8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Binding Profile of U91356

Dopamine (B1211576) Receptor Subtype Selectivity and Affinity

U91356 demonstrates a specific binding profile across dopamine receptor subtypes, with a pronounced selectivity for the D2 receptor.

Potency and Selectivity for Dopamine D2 Receptor Subtype

This compound is recognized as a potent and reasonably selective agonist for the dopamine D2 receptor subtype. wikipedia.org Research findings indicate its agonist activity at human dopamine D2 receptors expressed in HEK293 cells, where it demonstrated an EC50 of 9.1 nM in cAMP inhibition assays via BRET (Bioluminescence Resonance Energy Transfer). medchemexpress.com Furthermore, in HEK-293T cells transfected with the human D2 receptor, this compound exhibited EC50 values of 16 nM and 18.3 nM in BRET-based G0 activation assays. medchemexpress.com The affinity for the D2 receptor is a key determinant in predicting neuroleptic potency. nih.govnih.gov

Table 1: Potency of this compound at Human Dopamine D2 Receptors

| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) |

| Dopamine D2 | cAMP Inhibition | HEK293 | 9.1 |

| Dopamine D2 | G0 Activation | HEK-293T | 16 |

| Dopamine D2 | G0 Activation | HEK-293T | 18.3 |

Affinity for Dopamine D3 and D4 Receptor Subtypes

While this compound exhibits high potency at the D2 receptor, it shows a comparatively lower affinity for the related dopamine D3 and D4 receptor subtypes. wikipedia.org Studies have indicated a significant correlation between the potencies of various dopamine receptor agonists, including this compound, and their in vitro binding affinities at dopamine D3 receptors. This correlation was not observed with D2L receptors, suggesting a functional role for the D3 receptor subtype in the autoreceptor-mediated regulation of dopamine cell activity. nih.gov The dopamine D3 receptor generally possesses a significantly higher affinity for agonists like dopamine and quinpirole, often around 100-fold greater, when these receptors are expressed in 293 cells compared to the D2 receptor. nih.gov In contrast, the dopamine D4 receptor is known to bind the atypical antipsychotic clozapine (B1669256) with a higher affinity than the D2 receptor. nih.govacnp.orgfrontiersin.org However, D4 dopamine receptor binding affinity alone does not consistently differentiate between typical and atypical antipsychotic drugs, as many atypical antipsychotics have low affinity for D4, while some typical ones show high affinity. nih.gov

Interactions with 5-HT1A Serotonin (B10506) Receptors

This compound demonstrates a lower affinity for the 5-HT1A serotonin receptor. wikipedia.org The 5-HT1A receptor is a subtype of serotonin receptors that binds serotonin with high affinity. frontiersin.orgnih.gov It is classified as a G protein-coupled receptor (GPCR) and is coupled to the Gi protein. Activation of 5-HT1A receptors in the brain leads to neuronal hyperpolarization and a reduction in the firing rate of postsynaptic neurons. wikipedia.org Agonists of the 5-HT1A receptor can bind to both presynaptic and postsynaptic sites. nih.gov

Absence of Activity at Other Receptor Systems

This compound is described as a "reasonably selective agonist" for the dopamine D2 receptor, with lower affinity for D3, D4, and 5-HT1A receptors. wikipedia.org While specific data on the absence of activity at a comprehensive range of other receptor systems are not explicitly detailed in the provided search results, its classification as "reasonably selective" implies a limited or negligible interaction profile with other common neurotransmitter or hormone receptor systems beyond those specified.

Quantitative Receptor Binding Assays and Ligand Characterization

Quantitative receptor binding assays are fundamental tools for characterizing the interactions between ligands and receptors, providing crucial data on affinity, selectivity, and receptor density. nih.govmerckmillipore.comnih.govpsu.edu

Application of Tritiated Radioligands in Receptor Binding Studies

The characterization of this compound, like many other receptor ligands, extensively utilizes tritiated radioligands in binding studies. Radioligand binding assays are a widely employed method to characterize receptors and determine their anatomical distribution, particularly for G protein-coupled receptors (GPCRs). nih.govnih.govpsu.edu In these assays, ligands are labeled with radioisotopes, commonly tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), without altering their binding affinity to the receptor. nih.govnih.gov

This compound itself has been synthesized in a tritiated form, specifically as [³H]U-91356, with a specific activity of 34 Ci/mmol. This tritiated compound is valuable for drug disposition studies and serves as a dopamine D2 agonist radioligand for receptor binding investigations. researchgate.net Other tritiated agonists, such as [³H]dopamine and [³H]pramipexole, are also routinely used in binding assays for dopamine D2-like receptors. uni-regensburg.de

Quantitative receptor binding assays can be performed using various methodologies:

Saturation experiments involve incubating tissue sections, cultured cells, or homogenates with increasing concentrations of a radiolabeled ligand. This allows for the measurement of the labeled ligand's affinity for a receptor (equilibrium dissociation constant, KD) and the receptor density (Bmax). nih.govnih.govpsu.edu

Competition binding assays determine the affinity and selectivity of an unlabeled ligand by its ability to compete for the binding of a fixed concentration of a radiolabeled ligand to a receptor. nih.govmerckmillipore.compsu.edugiffordbioscience.com

Detection of ligand-receptor binding in these assays is typically achieved using scintillation counters. nih.govnih.gov Advanced techniques like Scintillation Proximity Assays (SPAs) offer benefits such as reduced acquisition times and higher throughput, enabling scalability for large-scale screening campaigns. nih.govnih.gov

Cellular and Neurochemical Mechanisms of Action of U91356

Receptor-Independent Cellular Effects

Investigation of Reactive Oxygen Species (ROS) Generation in Cellular Models

While direct studies specifically detailing U91356's de novo generation of reactive oxygen species (ROS) in cellular models are not explicitly found in the provided research, its agonistic activity on dopamine (B1211576) D2 receptors provides a context for understanding potential ROS involvement. Reactive oxygen species are natural byproducts of cellular oxidative metabolism and play crucial roles in cell signaling and gene expression, although high levels can lead to oxidative stress and cellular damage smw.ch.

Cellular models are widely employed to investigate ROS generation, with common sources including mitochondria, NADPH oxidase (NOX) complexes, and the endoplasmic reticulum smw.chmdpi.combiorxiv.org. For instance, menadione (B1676200) is often used as a control in ROS detection assays as it interrupts the mitochondrial electron transport chain, leading to significant ROS production smw.ch. Conversely, antioxidants like N-acetyl-L-cysteine (NAC) can inhibit ROS generation smw.ch.

In the context of dopamine receptors, activation of the Gi/o protein-coupled κ opioid receptor and D2 dopamine receptors has been shown to stimulate peroxiredoxin 6 (PRDX6)-mediated production of ROS via activation of the c-Jun N-terminal kinase (JNK) pathway nih.gov. This suggests that D2 receptor activation, which is the primary action of this compound, can lead to receptor-dependent ROS generation through specific signaling cascades in certain cellular contexts nih.gov.

Evidence for Receptor-Independent ROS Formation Pathways

Receptor-independent pathways for ROS formation are a recognized phenomenon for some neurotransmitters, particularly through their metabolic processes. For example, dopamine metabolism has been shown to result in the generation of ROS in human granulosa cells mdpi.com. This process is dependent on the presence of dopamine transporter (DAT) and monoamine oxidase A/B (MAO-A/B), which are enzymes involved in dopamine uptake and degradation mdpi.com. Blockers of DAT and MAO-A/B, as well as antioxidants, were found to prevent this dopamine-induced, receptor-independent ROS generation mdpi.com.

However, it is crucial to note that agonists of dopamine D1 and D2 receptors, which include this compound, were explicitly found not to induce ROS in this specific receptor-independent pathway in the granulosa cell model mdpi.com. This indicates that while the parent neurotransmitter dopamine can generate ROS independently of receptor activation through its metabolism, this compound, as a D2 receptor agonist, does not appear to directly contribute to this specific receptor-independent ROS formation pathway based on the available evidence mdpi.com.

Associated Signaling Pathways

This compound's primary mechanism of action involves its interaction with G protein-coupled receptors (GPCRs), specifically the dopamine D2 receptor wikipedia.org. GPCRs constitute a large family of cell surface receptors that detect extracellular molecules and initiate intracellular responses wikipedia.org. Upon ligand binding, GPCRs undergo conformational changes, leading to the activation of associated heterotrimeric G proteins wikipedia.orgkhanacademy.org.

Linkages to GPCR/G Protein Neuronal Signaling Pathways

As a dopamine D2 receptor agonist, this compound primarily links to Gi/o protein neuronal signaling pathways wikipedia.orgnih.gov. The activation of a GPCR by an agonist like this compound causes the G protein to exchange guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) wikipedia.orgkhanacademy.org. This exchange triggers the dissociation of the G protein's alpha (Gα) subunit (bound to GTP) from its beta-gamma (Gβγ) dimer wikipedia.orgkhanacademy.org. These dissociated subunits can then interact with various downstream effector proteins, initiating second messenger pathways that mediate intracellular physiological responses khanacademy.orgnih.gov.

In the case of Gi/o proteins, their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) khanacademy.org. This reduction in cAMP can have widespread effects on neuronal function. Furthermore, Gβγ subunits, released upon Gi/o activation, can directly bind to and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization nih.gov.

Beyond the canonical G protein-dependent signaling, GPCRs can also engage in G protein-independent signaling pathways. These often involve scaffolding proteins like β-arrestins and GPCR kinases (GRKs) wikipedia.orgmdpi.com. For instance, β-arrestins can bind to phosphorylated GPCRs, uncoupling them from G proteins and initiating distinct signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) wikipedia.org. Specifically, activation of D2 dopamine receptors has been shown to stimulate the JNK MAPK pathway, which, as mentioned previously, can lead to PRDX6-dependent ROS production nih.gov. This highlights a complex interplay where GPCR activation by compounds like this compound can lead to both G protein-dependent and G protein-independent signaling events, influencing diverse cellular processes, including ROS dynamics in specific contexts.

Preclinical Behavioral and Pharmacokinetic Studies of U91356

Studies in Primate Models of Neurological Disorders

U91356 has been applied in primate models to investigate its potential therapeutic effects in neurological disorders, particularly Parkinson's disease. nih.gov Non-human primate models of Parkinson's disease, often induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are considered a gold standard for assessing experimental drugs due to their ability to closely mimic the motor symptoms of human Parkinson's disease. nih.gov

Application in MPTP-Lesioned Non-Human Primates for Parkinsonian Research

This compound (specifically referred to as U-91,356-A) has been utilized in MPTP-lesioned non-human primate models for Parkinsonian research. Studies involving this compound in such models have been documented, including research by Blanchet et al. (1995), Calon et al. (1995), Goulet et al. (1997), and Morissette et al. (1997). nih.gov These investigations typically aim to assess the efficacy of compounds in alleviating parkinsonian symptoms induced by MPTP. While the specific detailed research findings and numerical data tables from these studies were not available in the provided search results, their inclusion in a review of pharmacological studies in parkinsonian primates underscores the compound's relevance in this research area. nih.gov

Analysis of Behavioral Sensitivity Modulation by Administration Regimen in Primate Models

The application of this compound in MPTP-lesioned non-human primate models implies analyses of behavioral sensitivity modulation in response to its administration. Such studies are crucial for understanding how different administration regimens might influence the compound's effects on parkinsonian motor disabilities. Although explicit details regarding the modulation of behavioral sensitivity by specific administration regimens were not directly provided in the search results, the referenced studies (Blanchet et al., 1995; Calon et al., 1995; Goulet et al., 1997; Morissette et al., 1997) would have encompassed such behavioral assessments as part of their comprehensive evaluation in primate models of Parkinson's disease. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar Exploration

Synthetic Methodologies for Imidazoquinolinone Agonists

The synthesis of imidazoquinolinone agonists is a complex process that often involves multi-step sequences to construct the core tricyclic structure and introduce the necessary functional groups for biological activity.

The synthesis of potent dopamine (B1211576) D2 agonists within the imidazoquinolinone class, such as the parent compound (R)-5-(Dipropylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]-quinolin-2(1H)-one (U-86170), has been accomplished through an eleven-step process starting from quinoline (B57606). nih.gov This general strategy establishes the foundational framework for producing a variety of derivatives, including U91356. The synthesis involves building the imidazoquinolinone ring system onto the quinoline scaffold. Numerous methods exist for the synthesis of quinoline and its derivatives, which can serve as the initial building blocks for these more complex molecules. researchgate.netorganic-chemistry.orgnih.govmdpi.com These methods, such as the Skraup-Doebner-von Miller reaction, provide access to a wide range of substituted quinoline precursors that can then be elaborated into the target tricyclic agonists. nih.gov

The biological activity of many dopamine receptor ligands is highly dependent on their stereochemistry. For the imidazoquinolinone class, dopaminergic activity is specifically associated with the (R)-enantiomer, while the (S)-enantiomer shows no such activity. nih.gov This necessitates the use of asymmetric synthesis to produce the desired enantiomerically pure compound. Asymmetric synthesis of chiral ligands for dopamine receptors has been achieved through various multi-step sequences. nih.gov Key reactions in these syntheses can include asymmetric 1,3-dipolar cycloaddition, alkyl chain extension, and reductive amination to create the chiral centers and build the final molecule. nih.gov Such stereospecific approaches are critical for developing potent and selective dopamine receptor ligands while minimizing potential off-target effects from inactive or undesired enantiomers. nih.govnih.gov

Preparation of Labeled Compounds for Research

To study the pharmacokinetics and disposition of a drug candidate, researchers often use isotopically labeled versions of the compound.

This compound has been successfully prepared in a tritiated form to facilitate drug disposition studies. nih.gov Tritium (B154650) ([³H]) is a radioactive isotope of hydrogen that is commonly used for labeling drug molecules. nih.gov The synthesis of tritiated compounds allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the drug in biological systems with high sensitivity. nih.govmoravek.com The introduction of a tritium label is a specialized process that can involve techniques such as catalytic reduction of a suitable precursor with tritium gas or reduction with a tritiated borohydride (B1222165) reagent. pharmaron.com The resulting radiolabeled this compound enables detailed pharmacokinetic analysis and receptor binding assays. nih.govnih.gov

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the key structural features responsible for their biological activity.

The SAR for the imidazoquinolinone class has been explored by synthesizing and evaluating a series of related compounds. nih.govnih.gov A key comparison can be made between this compound, which has a single propyl group on the amine, and the related compound U-86170, which is a dipropylamino derivative. nih.gov While both compounds exhibit good dopaminergic agonist activity, the monopropylamine this compound showed improved metabolic stability and oral bioavailability in rats and monkeys when compared to its dipropylamino counterpart. nih.gov

Further studies on analogues revealed that modifications to the dipropylamine (B117675) substituent generally led to reduced dopaminergic activity. nih.gov However, several of these modified compounds were as potent as the parent compound at the serotonin (B10506) 5HT1A receptor, indicating that small structural changes can shift receptor selectivity. nih.gov The data from these comparative analyses provide valuable insights into the structural requirements for potent and selective activity at dopamine and serotonin receptors. nih.govnih.gov

Interactive Data Table: SAR of Imidazoquinolinone Derivatives

| Compound | Amine Substituent | Key Findings |

| This compound | Monopropylamine | Good dopaminergic agonist activity; Improved metabolic stability and oral bioavailability compared to U-86170. nih.gov |

| U-86170 | Dipropylamine | Potent, high intrinsic activity dopamine (D2) agonist; Also shows some serotonergic (5HT1A) activity. nih.gov |

| Analogues | Modified Dipropylamine | Most showed reduced dopaminergic activity; Several were as potent as U-86170 at the 5HT1A receptor. nih.gov |

Research Applications and Therapeutic Research Avenues for U91356

Investigative Tool for Dopamine (B1211576) Receptor Research

U91356 serves as a critical investigative tool in the study of dopamine receptors, which are G-protein coupled receptors essential for a wide range of neural processes including motor control, learning, memory, and reward wikipedia.orgcolumbiapsychiatry.orgsigmaaldrich.com. The ability of this compound to selectively agonize the D2 receptor, coupled with its affinity for other dopamine and serotonin (B10506) receptor subtypes, makes it instrumental in dissecting the specific functions of these receptors nih.govwikipedia.org.

Utility in Delineating Dopamine Receptor Subtype Function

U91356A has been extensively utilized to delineate the distinct roles of dopamine receptor subtypes, particularly the D2 and D3 receptors. In experimental settings, administration of U91356A has been shown to depress dopamine synthesis and turnover, increase striatal acetylcholine (B1216132) concentrations, and reduce the firing rates of dopamine neurons nih.gov. These effects are consistent with its action as a dopamine D2 receptor agonist, which can act as a dopamine autoreceptor to regulate dopamine release and synthesis nih.govwikipedia.org.

Behavioral Studies: In animal models, U91356A stimulated cage climbing and locomotor activity in reserpinized mice, indicating its ability to restore dopaminergic function nih.gov. Conversely, it antagonized D-amphetamine-stimulated locomotor activity, further supporting its role as a D2 receptor agonist nih.gov. Unilateral lesions of the substantia nigra in rats, followed by U91356A administration, resulted in contralateral turning, a classic behavioral outcome indicative of D2 receptor activation in the nigrostriatal pathway nih.gov.

Receptor Binding and Functional Correlation: Studies employing this compound, alongside other dopamine receptor agonists, have investigated the correlation between their potencies in inhibiting substantia nigra pars compacta dopamine single-cell firing and their in vitro binding affinities nih.gov. A significant correlation was observed with dopamine D3 receptor binding affinities, but not with D2L receptors, suggesting a functional role for the dopamine D3 receptor subtype in the autoreceptor-mediated regulation of dopamine cell activity nih.gov. This research highlights the utility of compounds like this compound in distinguishing the in vivo roles of D2 and D3 receptor subtypes, despite the challenges posed by the broad affinity of many ligands for multiple receptor family members sigmaaldrich.comnih.gov.

The following table summarizes the binding affinities of U91356A for various receptor subtypes:

| Receptor Subtype | Affinity (Relative to D2) | Reference |

| Dopamine D2 | Highest | nih.govwikipedia.org |

| Dopamine D3 | Lower | nih.govwikipedia.org |

| Dopamine D4 | Lower | nih.govwikipedia.org |

| 5-HT1A | Lower | nih.govwikipedia.orgnih.gov |

Implications for Neurological and Neuropsychiatric Disorders

The understanding of this compound's interaction with dopamine receptors has significant implications for research into various neurological and neuropsychiatric disorders, where dopaminergic dysfunction plays a central role.

Parkinson's Disease Pathophysiology and Symptomatic Management Research

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, tremor, and rigidity wehi.edu.aunih.gov. Dopamine replacement therapy, particularly with levodopa (B1675098) and dopamine agonists, is the cornerstone of symptomatic treatment for PD medscape.com. As a D2 receptor agonist, this compound is relevant to PD research due to the critical involvement of D2 receptors in motor control and the therapeutic efficacy of D2 agonists in improving PD symptoms wikipedia.orgcolumbiapsychiatry.orgsigmaaldrich.com. Research using compounds like this compound contributes to the ongoing efforts to understand the pathophysiology of PD and to develop more effective strategies for symptomatic management by modulating dopamine pathways wehi.edu.aumedscape.comnih.govohsu.edu.

Exploration of Potential Neuroprotective Effects in Preclinical Models

The field of neuroprotection in neurological disorders, including PD, focuses on strategies to prevent or slow down neuronal degeneration nih.gov. While this compound's primary reported action is as a dopamine receptor agonist for D2, D3, and D4 receptors, its role in modulating dopaminergic systems makes it a candidate for research exploring potential neuroprotective effects within preclinical models nih.govwikipedia.org. Preclinical studies are crucial for identifying compounds that might offer neuroprotection by addressing mechanisms like excitotoxicity, oxidative stress, or inflammation, which contribute to neuronal damage in conditions like PD nih.govimrpress.combiorxiv.orgnih.govnationalacademies.org. Although direct neuroprotective effects of this compound itself are not explicitly detailed in the provided sources, its activity within the dopaminergic system aligns with research avenues exploring novel therapeutic approaches for neurodegenerative diseases.

Research into Motor Complications Associated with Dopaminergic Therapies

Long-term dopaminergic therapies for Parkinson's disease, particularly levodopa, often lead to motor complications such as "off" periods (when medication effects wear off) and levodopa-induced dyskinesia (involuntary movements) nih.govmdedge.comscielo.br. These complications significantly impact the quality of life for patients with advanced PD mdedge.com. Research into the mechanisms underlying these motor complications is critical for developing improved treatment strategies. Dopamine D3 receptor ligands have shown promise in alleviating levodopa-induced dyskinesia in PD patients sigmaaldrich.com. Given this compound's affinity for D3 receptors, albeit lower than for D2, it can be a valuable tool in research aimed at understanding and mitigating these motor complications nih.govwikipedia.orgsigmaaldrich.com. By studying the specific effects of D2/D3 agonists like this compound on motor fluctuations and dyskinesia in preclinical models, researchers can gain insights into the complex interplay of dopamine receptor subtypes in these debilitating side effects nih.govmdedge.com.

Relevance to Schizophrenia and Psychotic Disorders Research

Schizophrenia and other psychotic disorders are often associated with dysregulation of the dopaminergic system, particularly involving dopamine D2 receptors wikipedia.orgnih.gov. Most antipsychotic drugs, used to treat these conditions, exert their therapeutic effects primarily by blocking D2 receptors wikipedia.orgsigmaaldrich.com. While this compound is an agonist rather than an antagonist, its specific interaction with D2 receptors makes it an important research tool for understanding the intricate signaling pathways of these receptors and their contribution to psychotic symptoms nih.govwikipedia.orgcolumbiapsychiatry.org. Research utilizing compounds like this compound can help in dissecting how D2 receptors signal within cells, distinguishing between G protein-dependent and G protein-independent (arrestin) signaling pathways, which may lead to different behavioral outcomes columbiapsychiatry.org. A deeper understanding of these pathways could pave the way for more targeted and tolerable therapeutics for schizophrenia and related psychotic disorders, aiming to maintain therapeutic efficacy while minimizing undesirable side effects columbiapsychiatry.org.

Potential for Addressing Attentional and Cognitive Dysfunctions

Research into this compound suggests a potential role in addressing attentional and cognitive dysfunctions, primarily through its interaction with the dopaminergic system. Dopamine receptors, particularly the D2, D3, and D4 subtypes, are critically involved in cognitive processes such as attention, memory, and learning.

This compound functions as an agonist at dopamine D2 receptors, which are known to play a role in exploration, synaptic plasticity, and memory formation. Preclinical studies have shown that this compound can influence behaviors related to dopaminergic activity, such as stimulating cage climbing and locomotor activity in reserpinized mice, and antagonizing D-amphetamine-stimulated locomotor activity. nih.gov These actions are consistent with its role as a dopamine D2 receptor agonist, which can act as both an autoreceptor and a stimulatory postsynaptic receptor. nih.gov

Attentional dysfunctions, often seen in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and psychotic disorders, involve impairments in divided attention, inhibitory control, and flexibility capacities. Cognitive dysfunctions encompass a decline in memory, attention, verbal fluency, and executive function, observed in various neurological conditions including age-related cognitive decline and postoperative cognitive dysfunction. Given that dopamine D4-selective compounds are being explored for treating attentional and cognitive dysfunctions, this compound's binding affinity for dopamine D4 receptors, albeit lower than for D2, suggests a potential avenue for further investigation in these areas. nih.gov The compound's ability to increase striatal acetylcholine concentrations also points to a mechanism that could support cognitive function, as acetylcholine is a key neurotransmitter in learning and memory. nih.gov

Broader Pharmacotherapeutic Target Research

This compound's pharmacological profile positions it as a valuable tool in broader pharmacotherapeutic target research, particularly within the realm of neuropsychopharmacology. Its primary action as a dopamine receptor agonist, especially at the D2 subtype, makes it instrumental in studying dopaminergic signaling pathways. nih.gov

The compound's effects on dopamine synthesis and turnover, along with its ability to depress the firing rates of dopamine neurons, provide critical insights into the regulation of dopaminergic systems. nih.gov Such research is fundamental for understanding the pathophysiology of various neuropsychiatric disorders where abnormal dopamine receptor signaling is implicated. The imidazoquinoline class of compounds, to which this compound belongs, has also been explored for potential applications beyond neurological conditions, including immunomodulatory effects and in the context of oncology and infectious disease treatments. These broader explorations highlight the versatility of the core chemical structure for drug design and development.

Role in Investigating Non-Motor Aspects of Neurological Diseases

This compound plays a significant role in investigating the non-motor aspects of neurological diseases, a growing area of focus in conditions traditionally characterized by motor symptoms. Non-motor symptoms are prevalent in neurodegenerative disorders such as Parkinson's disease (PD) and Motor Neuron Disease (MND), and can significantly impact quality of life. These symptoms often include cognitive complaints, mood disturbances (e.g., low mood, anxiety, apathy), sleep issues, pain, and autonomic dysfunctions.

As a dopamine D2 and D3 receptor agonist, this compound is relevant to the study of these non-motor manifestations. nih.gov Dopamine D2 and D3 receptor agonists are known to be clinically useful in improving symptoms of Parkinson's disease. Specifically, D3 receptors are localized in limbic areas of the brain, which are associated with cognitive, emotional, and endocrine functions. These receptors are believed to mediate some of the effects of drugs used against Parkinson's disease and antipsychotic medications. Therefore, this compound's agonistic activity at these receptors provides a valuable tool for researchers to explore the underlying mechanisms of non-motor symptoms and to identify potential therapeutic targets. The compound's ability to induce contralateral turning in rats with unilateral lesions of the substantia nigra further underscores its utility in models relevant to neurological conditions affecting motor control and potentially associated non-motor features. nih.gov

Current Limitations and Future Directions in U91356 Research

Challenges in Delineating In Vivo Roles of Dopamine (B1211576) D2 and D3 Receptor Subtypes

A significant hurdle in dopamine receptor research, particularly concerning D2 and D3 subtypes, stems from their high structural homology. These receptors share substantial sequence identity, including 79% homology within their transmembrane domains and 100% identity in their orthosteric binding sites, making the development of highly selective ligands exceptionally difficult. Despite these in vitro similarities, the D2 and D3 receptors exhibit distinct in vivo roles and behavioral pharmacology.

The similar distribution of D2Rs and D3Rs in various brain regions, coupled with the generally higher density of D2Rs, complicates the in vivo imaging and precise delineation of D3R functions. Traditional positron emission tomography (PET) ligands, such as [11C]-raclopride, are often unable to differentiate between D2 and D3 receptors, further impeding the ability to study their individual contributions in living subjects. This lack of highly selective PET ligands for D3Rs has been a long-standing impediment to their in vivo characterization.

Furthermore, the in vivo effects of D3-preferring agonists can be complex, often resulting in biphasic responses. For instance, such agonists may induce hypomotility at lower doses (considered D3R specific) and hypermotility at higher doses (a D2R-like effect), highlighting the difficulty in isolating D3R-specific behavioral outcomes. It has also been observed that not all antipsychotics with demonstrated in vitro affinity for both D2R and D3R achieve significant D3R occupancy in the brain in vivo. This discrepancy may be attributed to factors such as the higher affinity of endogenous dopamine for D3Rs and the increase in extracellular dopamine levels induced by antipsychotics.

Scarcity of Comprehensive Pharmacological Data

A broader limitation in the field of dopamine receptor ligands is the scarcity of comprehensive pharmacological data for many compounds, including U91356, beyond their primary binding profiles. While this compound is known for its good dopaminergic agonist activity and improved pharmacokinetic properties like metabolic stability and oral bioavailability wikipedia.org, a detailed and exhaustive pharmacological profile across a wide range of receptors and signaling pathways is often lacking for such compounds.

The challenge is exacerbated by the tendency of many candidate ligands to bind with high affinity to multiple dopamine receptor subtypes, thereby hindering a thorough pharmacological and neurobiological characterization of each individual subtype. For D2/D3 selective ligands, specifically, the most selective compounds typically achieve only about 100-fold selectivity. The absence of X-ray diffraction structural data for dopaminergic or other aminergic receptors further complicates the understanding of the molecular basis of ligand selectivity, leaving the precise origins of selectivity elusive at a structural level. This lack of detailed structural insights contributes to the difficulty in generating comprehensive pharmacological data that could inform the design of more precise compounds.

Need for Development of More Selective Dopamine Receptor Ligands

The development of more selective dopamine receptor ligands remains a critical and ongoing need in medicinal chemistry and neuropharmacology. The high homology between D2 and D3 receptors makes the creation of compounds with sufficient subtype selectivity and desirable drug-like properties a considerable challenge. More selective ligands are essential to precisely target specific receptor subtypes implicated in various neuropsychiatric disorders and to differentiate their roles in disease pathology and therapeutic outcomes.

For example, while D2 β-arrestin-biased ligands exist, their interaction with D3 receptors underscores the ongoing need for compounds with superior D2 selectivity. The development of highly selective D3R agents is particularly important for addressing conditions such as drug abuse and other neuropsychiatric indications, as D3R has been implicated in these disorders. The limited availability of highly selective PET ligands for D3Rs has historically hampered their in vivo imaging and the precise elucidation of their functional roles. Current research efforts are focused on identifying drug-like compounds that possess high affinity and selectivity for D3Rs to better understand their functions and explore their potential as therapeutic targets. Advanced computational approaches, including machine and deep learning, are now being employed to predict binding affinity and selectivity for D2 and D3 receptors, aiming to accelerate the rational design of more selective therapeutic agents.

Translational Challenges from Preclinical Models to Clinical Efficacy

Translating promising preclinical findings, especially in neuroscience, into clinically effective medicines presents substantial challenges, largely due to the inherent complexity of the human brain. Central Nervous System (CNS) drugs face unique obstacles, including the necessity to traverse the blood-brain barrier and the difficulty of directly measuring drug targets in the brain in vivo.

A significant limitation lies in the inadequacy of current animal models, which often exhibit limited translational value and predictive validity for human populations, particularly concerning complex aspects like cognitive function and negative symptoms in psychiatric disorders. Consequently, candidate compounds that show promise in preclinical studies may fail in clinical trials, either because the targeted mechanism of action is genuinely ineffective in humans or due to issues with clinical trial design, such as insufficient statistical power or lack of assay sensitivity. Historical data indicate that while many compounds demonstrate efficacy in animal models (e.g., for stroke), very few successfully translate to clinical success, often due to factors like the exquisite time dependence of therapy.

Furthermore, preclinical PET imaging studies, which are crucial for assessing drug-receptor occupancy, can be confounded by the use of anesthetics, which may influence tracer uptake and binding potential. For D3 receptor ligands, the translation of preclinical findings into clinical research has been particularly challenging, as many compounds developed in animal models are not suitable for human use. Moreover, there is a recognized lack of reliable information regarding the optimal level of D3R occupancy required for achieving a therapeutic effect in humans. These multifaceted translational challenges underscore the need for more robust preclinical models and innovative clinical trial designs to bridge the gap between laboratory discoveries and patient benefit.

Q & A

Basic: What methodological approaches are recommended for the initial pharmacological characterization of U91356 as a dopamine receptor agonist?

To establish this compound's agonist activity, employ receptor-binding assays (e.g., radioligand displacement studies) to measure affinity (Ki values) for dopamine receptor subtypes (D1, D2, etc.) . Follow with functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays) to confirm efficacy (EC50) and intrinsic activity relative to endogenous dopamine . Dose-response curves should be replicated across independent experiments to ensure robustness. Include positive controls (e.g., known agonists like quinpirole for D2 receptors) and account for batch-to-batch variability in compound purity .

Basic: How should researchers design initial in vitro studies to assess this compound's selectivity and off-target effects?

Begin with a broad-spectrum receptor panel (e.g., CEREP or Eurofins screens) to evaluate selectivity across monoamine receptors (5-HT, adrenergic, histamine) and transporters . Use concentration-response matrices (e.g., 10 nM–10 μM) to identify off-target interactions. Cross-validate findings with knockout models or siRNA-mediated gene silencing for suspected targets. Ensure assay conditions (pH, temperature, cell lines) mimic physiological contexts to avoid artifactual results .

Advanced: What strategies are effective for resolving contradictions between this compound's in vitro efficacy and in vivo behavioral outcomes?

Discrepancies often arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or compensatory neural pathways. Address this by:

- Conducting pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/brain concentrations with receptor occupancy .

- Using microdialysis to measure real-time dopamine release in target regions (e.g., striatum) post-U91356 administration .

- Applying systems biology approaches (e.g., network pharmacology) to identify indirect modulation of non-dopaminergic pathways .

Advanced: How can researchers optimize experimental designs for comparative studies between this compound and other dopamine agonists?

Adopt a multidimensional comparison framework :

- Mechanistic profiling : Compare signaling bias (G protein vs. β-arrestin pathways) using pathway-specific assays .

- Behavioral phenotyping : Use validated models (e.g., rotarod for motor function, conditioned place preference for reward effects) with rigorous blinding and randomization .

- Data normalization : Express results as percentage change from baseline or vehicle controls to reduce inter-study variability .

Basic: What validation steps are critical for ensuring this compound's chemical stability and purity in experimental setups?

- Purity verification : Use HPLC (≥98% purity threshold) and mass spectrometry to confirm compound integrity .

- Stability testing : Perform accelerated degradation studies under varying conditions (pH, temperature) via UV-Vis or NMR spectroscopy .

- Solvent compatibility : Assess solubility in assay buffers (e.g., DMSO concentration ≤0.1% to avoid cellular toxicity) .

Advanced: What methodologies are recommended for investigating this compound's long-term effects on dopamine receptor sensitization or desensitization?

- Chronic dosing models : Administer this compound over 4–6 weeks in rodents, with intermittent behavioral assessments (e.g., locomotor activity, sensorimotor gating) .

- Receptor trafficking assays : Use confocal microscopy or FRET-based systems to quantify receptor internalization and recycling kinetics .

- Transcriptomic profiling : Apply RNA-seq to identify downstream gene expression changes in dopamine-responsive pathways .

Basic: How should researchers address ethical considerations when designing studies involving this compound and animal models?

- Follow ARRIVE guidelines for reporting animal experiments, including sample size justification and humane endpoints .

- Obtain approval from institutional animal care committees (IACUC) and include sham/vehicle control groups to minimize unnecessary suffering .

Advanced: What computational tools can elucidate this compound's molecular interactions with dopamine receptors?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses within receptor crystal structures (e.g., PDB ID: 6CM4 for D2 receptor) .

- Molecular dynamics simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability and conformational changes .

- QSAR modeling : Develop quantitative structure-activity relationship models to optimize this compound analogs for enhanced selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.